The Biological Versatility of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals
The Biological Versatility of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1] The structural versatility of the pyrazole ring allows for multi-directional substitution, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on the specific, yet broadly promising, compound 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine , a molecule that synergistically combines the key pharmacophoric elements of a phenyl ring, a piperidine moiety, and an amino group on the pyrazole core. While direct, extensive biological data for this exact molecule is emerging, this document will synthesize data from structurally analogous compounds to provide a comprehensive overview of its potential biological activities, mechanisms of action, and robust protocols for its evaluation.
Postulated Biological Activities and Mechanistic Insights
Based on the structure-activity relationships (SAR) of closely related pyrazole derivatives, 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is predicted to exhibit a range of biological effects. The key structural motifs each contribute to its potential pharmacological profile:
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The 3-Phenyl Group: This moiety is a common feature in many biologically active pyrazoles and can contribute to interactions with hydrophobic pockets in target proteins. Its presence is often associated with anti-inflammatory and anticancer activities.
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The 1-(piperidin-4-yl) Moiety: The piperidine ring is a prevalent scaffold in drug discovery, known to enhance solubility, modulate lipophilicity, and provide a vector for interaction with various receptors and enzymes. Its incorporation can be crucial for targeting central nervous system (CNS) disorders and for improving pharmacokinetic profiles.[2]
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The 5-Amino Group: The free amino group at the 5-position of the pyrazole ring is a key site for hydrogen bonding and can act as a crucial pharmacophore for activities such as protein kinase inhibition and antioxidant effects.[3]
Anticipated Therapeutic Areas and Molecular Targets
| Potential Biological Activity | Postulated Molecular Target(s)/Mechanism(s) of Action | Supporting Evidence from Analogous Compounds |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes; modulation of pro-inflammatory cytokine production. | Numerous 3-phenyl-pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some showing dual COX/LOX inhibition.[4][5] |
| Anticancer/Antiproliferative | Inhibition of various protein kinases (e.g., FGFR, p38 MAP kinase); induction of apoptosis via p53 signaling pathways.[1][6][7] | Derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine have shown cytotoxicity against various cancer cell lines through apoptosis induction.[1] The pyrazole scaffold is a core component of several FDA-approved kinase inhibitors.[3] |
| Neuroprotective/CNS Activity | Modulation of cannabinoid receptors (CB1); interaction with serotonergic pathways (e.g., 5-HT1A). | Structurally related pyrazole-piperidine compounds have been investigated as cannabinoid receptor antagonists.[8] Piperazine-containing pyrazoles have demonstrated anxiolytic-like activity involving the serotonergic system.[9] |
| Antimicrobial (Antibacterial & Antifungal) | Disruption of microbial cell wall synthesis; inhibition of essential microbial enzymes. | Pyrazole derivatives have shown broad-spectrum antibacterial and antifungal activities against various pathogens.[10][11] |
Hypothetical Signaling Pathway: Kinase Inhibition
A plausible mechanism of action for the anticancer activity of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is the inhibition of a protein kinase signaling pathway, a common target for pyrazole-based compounds.[3] The following diagram illustrates a generalized kinase inhibition pathway.
Caption: Postulated kinase inhibition pathway for 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a tiered screening approach is recommended. The following are detailed, self-validating protocols for key potential activities.
Workflow for In Vitro Biological Screening
Caption: General workflow for the in vitro biological evaluation of the target compound.
Protocol 1: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
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Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
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Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, 96-well microplates, plate reader.
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Procedure:
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Prepare a stock solution of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine in DMSO.
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Serially dilute the stock solution to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).
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In a 96-well plate, add the reaction buffer, heme, and the test compound dilutions or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
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Add the human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 25°C.
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Initiate the reaction by adding arachidonic acid.
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Incubate for 2 minutes at 25°C.
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Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
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Protocol 2: In Vitro Anticancer Activity (MTT Proliferation Assay)
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Objective: To assess the cytotoxic effect of the test compound on a panel of human cancer cell lines.
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Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well cell culture plates, incubator, plate reader.
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Procedure:
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Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Treat the cells with various concentrations of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (and a vehicle control) for 48-72 hours.
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After the incubation period, add MTT reagent to each well and incubate for another 4 hours.
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Remove the medium and dissolve the formazan crystals in DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
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Conclusion and Future Directions
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest for drug discovery, embodying a privileged structural framework. Based on extensive data from analogous compounds, it holds strong potential as an anti-inflammatory, anticancer, and neuroactive agent. The provided experimental workflows offer a robust starting point for a comprehensive evaluation of its biological activities. Future research should focus on a systematic in vitro and in vivo characterization to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic potential. Derivatization of the phenyl and piperidine moieties could further optimize its potency and selectivity for specific biological targets, paving the way for the development of novel therapeutics.
References
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed, 2002. [Link]
-
Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. [Link]
-
Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed, 2011. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 2022. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC, 2023. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI, 2022. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed, 2024. [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers, 2024. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]
-
Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed, 2005. [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press, 2017. [Link]
-
Structure-Activity Studies of Novel di-substituted[1][5][8]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed, 2024. [Link]
-
Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate, 2012. [Link]
-
A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 2013. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 2023. [Link]
-
Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed, 2012. [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]
-
Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI, 2018. [Link]
-
Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate, 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
